2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-oic acid
Overview
Description
m-PEG9-CH2COOH is a PEG derivative containing a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media.
Scientific Research Applications
Cancer Prevention and Therapy
- Oleanolic Acid and Derivatives: Oleanolic acid and its derivatives, including synthetic ones like 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid, have shown potential in cancer prevention and therapy. They modulate multiple signaling pathways such as nuclear factor-κB, AKT, and mammalian target of rapamycin in tumor cells, exhibiting potent antiangiogenic and antitumor activities in rodent cancer models. These agents are under evaluation in clinical studies for cancer patients (Shanmugam et al., 2014).
HIV Treatment
- Betulinic Acid Derivatives: A series of derivatives of betulinic acid, another structurally similar compound, have demonstrated specific inhibitory activity against HIV-1. These compounds interfere with the virus's entry into cells, providing a novel mode of action for HIV treatment (Evers et al., 1996).
Biotransformation and Derivative Synthesis
- Semisynthetic Derivatives: Biotransformation experiments using cell cultures have led to the creation of semisynthetic derivatives based on betulonic acid. These studies highlight the potential for synthesizing novel compounds with varied bioactivities (Häkkinen et al., 2018).
Antibacterial and Antiviral Activities
- Triterpenoids: Various triterpenoid compounds, including those structurally related to 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-oic acid, have shown antibacterial and antiviral properties. This includes activity against Gram-positive bacteria and human pathogenic fungi, offering avenues for developing new antimicrobial agents (Popova et al., 2009).
Cytotoxic Activities
- Cytotoxic Effects: Polyhydroxylated pentacyclic triterpenes derived from similar compounds have displayed cytotoxic effects against various cancer cell lines, suggesting their potential in cancer treatment (Mogue et al., 2019).
Anti-Inflammatory Activities
- Oleanolic Acid Derivatives: The biotransformation of oleanolic acid has led to the production of derivatives with significant anti-inflammatory activities. This highlights their potential application in treating inflammatory conditions (Capel et al., 2011).
Bone Health
- Norlupane Triterpenes: Norlupane-triterpene derivatives have been shown to stimulate osteoblastic cell growth and differentiation, indicating their potential use in preventing or treating osteoporosis (Park et al., 2010).
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O11/c1-22-2-3-23-4-5-24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17-30-18-19(20)21/h2-18H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKQPSPNBHUGLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694785 | |
Record name | 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-oic acid | |
CAS RN |
102013-72-9 | |
Record name | 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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